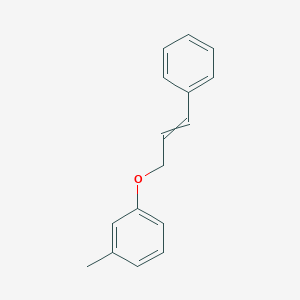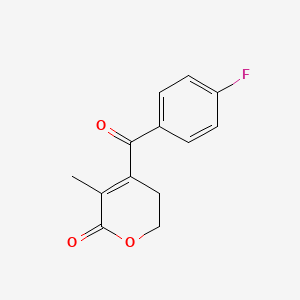
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- is a chemical compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of a fluorobenzoyl group and a dihydro-methyl substitution makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- typically involves the condensation of 4-fluorobenzoyl chloride with a suitable pyranone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The dihydro-methyl substitution can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
相似化合物的比较
Similar Compounds
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-methyl-: Lacks the fluorine substitution, which may affect its biological activity.
2H-Pyran-2-one, 4-(4-chlorobenzoyl)-5,6-dihydro-3-methyl-: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
2H-Pyran-2-one, 4-(4-methylbenzoyl)-5,6-dihydro-3-methyl-: The presence of a methyl group instead of fluorine can alter its reactivity and applications.
Uniqueness
The presence of the fluorobenzoyl group in 2H-Pyran-2-one, 4-(4-fluorobenzoyl)-5,6-dihydro-3-methyl- imparts unique chemical and biological properties to the compound. Fluorine atoms are known to enhance the stability and bioavailability of organic molecules, making this compound particularly valuable for research and industrial applications.
属性
CAS 编号 |
870002-40-7 |
|---|---|
分子式 |
C13H11FO3 |
分子量 |
234.22 g/mol |
IUPAC 名称 |
4-(4-fluorobenzoyl)-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H11FO3/c1-8-11(6-7-17-13(8)16)12(15)9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3 |
InChI 键 |
LYEZEBLMXCBVTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCOC1=O)C(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


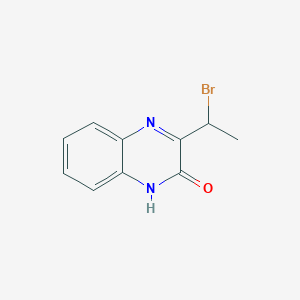
![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
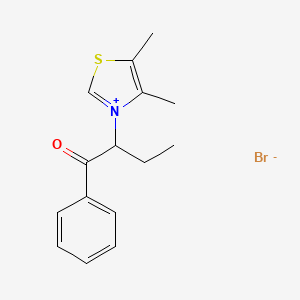

![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)
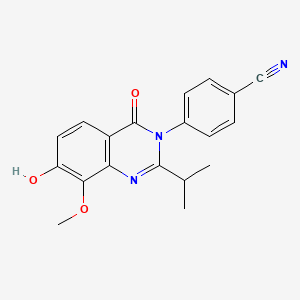

![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
